1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also has phenyl groups (aromatic rings), a methoxy group (OCH3), and a carboxamide group (CONH2) .
Molecular Structure Analysis
The molecular structure of similar compounds shows the presence of a triazole ring attached to various functional groups . The exact structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Isocyanates, such as those found in similar compounds, are known to react with a variety of substances, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . These reactions can be exothermic and release toxic gases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, refractive index, and molar volume have been reported .Scientific Research Applications
Synthesis and Antimicrobial Activities
One of the significant applications of triazole derivatives, including 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, is in the synthesis and evaluation of antimicrobial activities. Research has demonstrated that novel triazole derivatives possess good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Electronic, Nonlinear Optical and Spectroscopic Analysis
Triazole compounds are also investigated for their electronic properties, nonlinear optical properties, and spectroscopic analysis. Detailed studies using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide insights into various electronic parameters and spectroscopic behaviors of these compounds, which are essential for their potential applications in material sciences and electronics (Beytur & Avinca, 2021).
High-Yield Synthesis Techniques
Improvements in the synthesis methods of triazole derivatives, including high-yield techniques, are a critical area of research. These advancements contribute to the efficient production of these compounds, making them more accessible for various applications (Guirado et al., 2016).
Anticonvulsant Activity and Drug Development
Research has shown that certain triazole derivatives exhibit pronounced anticonvulsant activity. These findings are pivotal in the development of new pharmaceuticals for treating conditions like epilepsy (Perekhoda, 2015).
Corrosion Inhibition
Triazole derivatives have been studied for their role in corrosion inhibition, particularly in protecting metals like mild steel in corrosive environments. Their efficiency as corrosion inhibitors makes them valuable in industrial applications (Bentiss et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-12-6-4-3-5-7-12)20-21-22(11)13-8-9-15(24-2)14(18)10-13/h3-10H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGBBKQLPFLLCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide |
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